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Compound of Interest

Methyl 4-(butylamino)-4-0xo-2-
Compound Name:
butenoate

Cat. No.: B281904

The three-dimensional arrangement of atoms in a crystalline solid, known as its crystal
structure, is a fundamental property that dictates many of the bulk characteristics of a material.
[1] For active pharmaceutical ingredients (APIs), understanding the crystal structure is
paramount as it influences critical physicochemical properties. Single-crystal X-ray diffraction
(SCXRD) is the definitive technique for elucidating the precise atomic arrangement within a
crystal lattice, providing invaluable information on molecular conformation, intermolecular
interactions, and packing efficiency.[1]

Methyl 4-(butylamino)-4-oxo-2-butenoate belongs to the class of a,3-unsaturated amides, a
scaffold present in numerous biologically active molecules. Its solid-state structure, particularly
the planarity of the butenoate chain, the conformation of the butyl group, and the hydrogen
bonding network, will significantly impact its material properties.

Experimental Rationale and Workflow

The determination of a crystal structure is a multi-step process that begins with the synthesis of
high-purity material and culminates in the refinement of the crystallographic model. The general
workflow for obtaining and analyzing a single crystal X-ray structure is depicted below.
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Figure 1: A generalized workflow for single-crystal X-ray crystallography, from material
synthesis to final structural analysis.

Comparative Analysis of Structurally Related
Molecules

While the specific crystal structure of Methyl 4-(butylamino)-4-oxo-2-butenoate is not publicly
available, we can infer its likely structural characteristics by examining closely related N-
substituted maleamic acids. These molecules share the core NH-CO-CH=CH-COOR or NH-
CO-CH=CH-COOH functionality.

Molecular Conformation: The Amide and Butenoate
Moieties

A key feature of amides is the planarity of the N-C=0 group due to resonance, which imparts a
partial double bond character to the C-N bond.[2] However, steric hindrance from bulky
substituents can lead to a twisted amide bond.[2] In the case of Methyl 4-(butylamino)-4-oxo-
2-butenoate, the butyl group is not exceptionally bulky, suggesting that the amide bond is likely
to be largely planar.

The butenoate chain in maleamic acid derivatives typically adopts a cis configuration around
the C=C double bond.[3] A significant conformational variable is the orientation of the carboxylic
acid group, which can be either syn or anti.[3] This conformation is often dictated by the
presence or absence of an intramolecular hydrogen bond between the carboxylic acid proton
and the amide carbonyl oxygen.
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For instance, in N-(2-methylphenyl)maleamic acid, an intramolecular O-H---O hydrogen bond
stabilizes an anti conformation of the carboxylic acid group relative to the C=C bond.[4]
Conversely, N-[2-(Trifluoromethyl)phenyllmaleamic acid exhibits a syn conformation, which
precludes the formation of this intramolecular hydrogen bond and instead favors the formation
of intermolecular hydrogen-bonded dimers.[3]

Syn Conformation Anti Conformation

Favors intermolecular dimerization. Allows for intramolecular H-bond.

Click to download full resolution via product page

Figure 2: Comparison of syn and anti conformations in maleamic acid derivatives, influencing
their hydrogen bonding patterns. (Note: Images are illustrative placeholders).

For Methyl 4-(butylamino)-4-oxo-2-butenoate, the absence of the acidic proton of a
carboxylic acid group means that intramolecular hydrogen bonding of this type is not possible.
Therefore, the conformation will be primarily determined by steric interactions and crystal

packing forces.

Crystal Packing and Intermolecular Interactions

The crystal packing of N-substituted maleamic acids is predominantly governed by hydrogen
bonding. Common motifs include:

e N-H:--O Hydrogen Bonds: The amide N-H group is a reliable hydrogen bond donor, typically
interacting with a carbonyl oxygen of an adjacent molecule. This can lead to the formation of
chains or more complex networks.[4]

e O-H---O Hydrogen Bonds: In the case of maleamic acids, the carboxylic acid groups often
form dimeric structures through pairs of O-H---O hydrogen bonds.[3]

 TI-TT Stacking: Aromatic rings on the N-substituent can engage in 1t-1t stacking interactions,
further stabilizing the crystal lattice.[4]
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In N-(substituted-phenyl)maleamic acids, the interplay of these interactions leads to varied
packing arrangements. For example, N-(2-methylphenyl)maleamic acid forms zigzag chains
linked by N-H---O hydrogen bonds, which are further connected into sheets by weak T1t-11
interactions.[4] In contrast, N-(3,5-Dichlorophenyl)maleamic acid features an asymmetric unit
with four independent molecules linked by N-H---O hydrogen bonds into a more complex
network.[5]

For Methyl 4-(butylamino)-4-oxo-2-butenoate, the primary hydrogen bonding interaction will
be the N-H---O bond from the amide group. The carbonyl oxygen of the ester or the amide
could act as the hydrogen bond acceptor. The flexible butyl chain will likely adopt a
conformation that optimizes van der Waals interactions within the crystal lattice.

Tabulated Crystallographic Data of Related
Compounds

The following table summarizes key crystallographic parameters for a selection of N-substituted
maleamic acids, providing a basis for comparison.
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Data sourced from the Cambridge Structural Database (CSD).[6][7]

Predicted Structural Features of Methyl 4-
(butylamino)-4-oxo-2-butenoate

Based on the comparative analysis of related structures, we can predict the following structural
features for Methyl 4-(butylamino)-4-oxo-2-butenoate:

Amide Bond: A largely planar amide bond is expected, with a possible slight twist depending
on the crystal packing environment.

e Butenoate Chain: A cis configuration around the C=C double bond is highly probable.

o Butyl Chain: The butyl group will likely be in an extended conformation to minimize steric
strain, though some degree of conformational disorder is possible.

o Hydrogen Bonding: The primary intermolecular interaction will be N-H---O hydrogen bonds,
likely forming chains or dimeric structures. The acceptor could be either the amide or the
ester carbonyl oxygen.

o Crystal Packing: The overall crystal packing will be a balance between optimizing hydrogen
bonding and van der Waals interactions of the butyl chains and the butenoate backbone.

Conclusion

While the definitive crystal structure of Methyl 4-(butylamino)-4-oxo-2-butenoate awaits
experimental determination, a comparative analysis of structurally related N-substituted
maleamic acids provides valuable insights into its likely solid-state conformation and
intermolecular interactions. The principles of amide planarity, hydrogen bonding preferences,
and steric avoidance observed in these analogues serve as a strong foundation for predicting
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the behavior of the title compound. Such predictive analysis is a crucial tool in modern drug
development, enabling a more rational approach to formulation and solid-form screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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